molecular formula C14H11N5O2S B2863106 2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile CAS No. 1223846-65-8

2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile

Cat. No.: B2863106
CAS No.: 1223846-65-8
M. Wt: 313.34
InChI Key: YFJDVQYPMIHWDD-UHFFFAOYSA-N
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Description

2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a triazolo-pyrazine core, which is known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolo-pyrazine core, followed by the introduction of the methoxyphenyl group and the thioacetonitrile moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.

Scientific Research Applications

2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile include:

Uniqueness

What sets this compound apart is its unique combination of a triazolo-pyrazine core with a methoxyphenyl group and a thioacetonitrile moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse scientific research applications.

Properties

IUPAC Name

2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S/c1-21-11-5-3-2-4-10(11)18-7-8-19-12(13(18)20)16-17-14(19)22-9-6-15/h2-5,7-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJDVQYPMIHWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN3C(=NN=C3SCC#N)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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